N'-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole moiety linked to a pyridine ring through a hydrazone linkage. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 1H-indole-3-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
The biological activity of N’-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, thereby modulating their activity. For instance, it has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
Indole-3-carbaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Pyridine-2-carbohydrazide derivatives: These compounds share the pyridine and hydrazone linkage and are known for their antimicrobial properties.
Uniqueness: N’-[(E)-1H-indol-3-ylmethylidene]pyridine-2-carbohydrazide is unique due to the combination of the indole and pyridine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
14647-89-3 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(14-7-3-4-8-16-14)19-18-10-11-9-17-13-6-2-1-5-12(11)13/h1-10,17H,(H,19,20)/b18-10+ |
InChI Key |
ITHXFUHWMKSSJX-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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